N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide
Description
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that features a thiazole ring, a pyrrole moiety, and a cyclohexyl group
Properties
Molecular Formula |
C18H24N4O2S |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2-[2-[[2-[1-(pyrrol-1-ylmethyl)cyclohexyl]acetyl]amino]-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C18H24N4O2S/c19-15(23)10-14-12-25-17(20-14)21-16(24)11-18(6-2-1-3-7-18)13-22-8-4-5-9-22/h4-5,8-9,12H,1-3,6-7,10-11,13H2,(H2,19,23)(H,20,21,24) |
InChI Key |
SEQBDYZDFLASBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NC2=NC(=CS2)CC(=O)N)CN3C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in appropriate solvents.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, which have diverse biological activities.
Pyrrole Derivatives: Compounds with the pyrrole moiety, such as indole derivatives, which are known for their wide range of biological activities.
Uniqueness
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide is unique due to its specific combination of functional groups and structural features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
